![molecular formula C18H20N4O5S B2942691 5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2310124-47-9](/img/structure/B2942691.png)
5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methyl and sulfonyl groups, and the coupling of the different rings. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it may have a rigid structure, which can be important for binding to specific biological targets. The sulfonyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the pyrimidine ring could participate in nucleophilic substitution reactions, and the sulfonyl group could undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple aromatic rings and a sulfonyl group suggests that this compound may be relatively non-polar and may have a high melting point .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with structural similarities, especially those containing piperidine, sulfonamide, and oxadiazole moieties, have demonstrated significant antimicrobial and antifungal properties. For instance, a derivative synthesized through condensation of sulfamerazine with piperonal exhibited potent antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Othman et al., 2019). Similar findings were reported for other sulfonamide and piperidine derivatives, indicating a broad spectrum of activity against various bacterial and fungal pathogens, which could imply the compound may possess similar properties, subject to further investigation.
Antitumor Activities
Thiophene and thieno[3,2-d] pyrimidine derivatives, incorporating sulfonamide groups, have shown promising antitumor activities. A study synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds, which were effective against liver, colon, and lung cancer cell lines, hinting at the potential of related compounds for cancer research (Hafez et al., 2017).
Enzyme Inhibition
Some derivatives have been explored for their ability to inhibit human carbonic anhydrase isozymes, which are involved in various physiological and pathological processes. This enzyme inhibition capability indicates potential therapeutic applications, especially in conditions where modulation of enzyme activity is beneficial (Alafeefy et al., 2015).
Future Directions
properties
IUPAC Name |
5-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-12-8-17(20-11-19-12)26-10-13-4-6-22(7-5-13)28(24,25)14-2-3-16-15(9-14)21-18(23)27-16/h2-3,8-9,11,13H,4-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURZSRYRHKEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one |
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